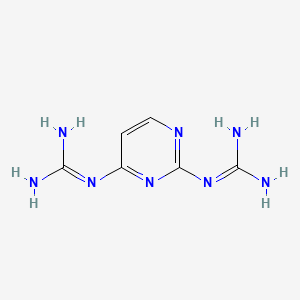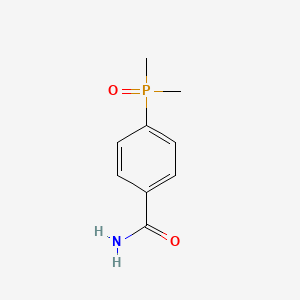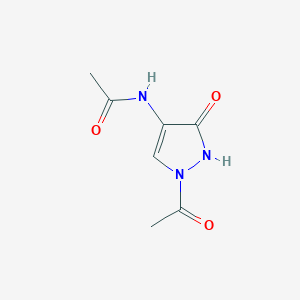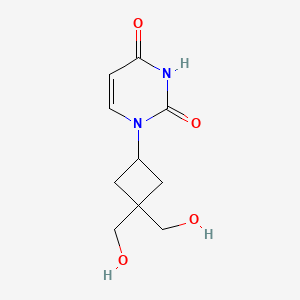![molecular formula C14H14N4O B12897433 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine CAS No. 89185-50-2](/img/structure/B12897433.png)
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a methoxyphenyl group and a methyl group attached to an imidazo[1,2-a]pyrimidine core, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with substituted acetophenones. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The intermediate products are then cyclized to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anti-inflammatory and analgesic properties due to its COX-2 inhibitory activity.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory conditions.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar imidazo[1,2-a]pyridine core.
Pyrido[1,2-a]pyrimidines: Compounds with a similar heterocyclic structure but different substituents, leading to varied biological activities.
Uniqueness
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and methyl group contribute to its selective COX-2 inhibitory activity, making it a promising candidate for further research and development in medicinal chemistry.
特性
CAS番号 |
89185-50-2 |
|---|---|
分子式 |
C14H14N4O |
分子量 |
254.29 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C14H14N4O/c1-9-7-8-18-13(15)12(17-14(18)16-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3 |
InChIキー |
MHYAABWBQSTERQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)



![4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole](/img/structure/B12897391.png)



![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)

